molecular formula C5H13N3S2 B15398757 Piperazine dithiocarbamate CAS No. 3703-84-2

Piperazine dithiocarbamate

Cat. No.: B15398757
CAS No.: 3703-84-2
M. Wt: 179.3 g/mol
InChI Key: AGKZZTAKVYWQLA-UHFFFAOYSA-N
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Description

Piperazine dithiocarbamate (PDTC) is a heterocyclic compound combining a piperazine ring with a dithiocarbamate (-N(CSS⁻)) moiety. Its synthesis typically involves a three-component reaction between secondary amines, carbon disulfide (CS₂), and quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) under basic conditions, yielding functionalized piperazines with high efficiency and step economy . This synthetic flexibility enables diverse structural modifications, making PDTC a scaffold of interest in medicinal chemistry.

Dithiocarbamates (DTCs) are known for broad bioactivity, including antifungal, antibacterial, and anticancer properties. The integration of piperazine—a common pharmacophore in drug design—enhances solubility and bioavailability while enabling synergistic interactions with biological targets . Notable DTC-based drugs include Zineb and Maneb (agricultural fungicides) and disulfiram (an alcohol-aversion drug), though these lack piperazine moieties . PDTC derivatives, however, leverage piperazine's conformational flexibility to improve target engagement, as seen in clinical candidates like vestipitant (an NK-1 receptor antagonist) .

Properties

CAS No.

3703-84-2

Molecular Formula

C5H13N3S2

Molecular Weight

179.3 g/mol

IUPAC Name

carbamodithioic acid;piperazine

InChI

InChI=1S/C4H10N2.CH3NS2/c1-2-6-4-3-5-1;2-1(3)4/h5-6H,1-4H2;(H3,2,3,4)

InChI Key

AGKZZTAKVYWQLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C(=S)(N)S

Origin of Product

United States

Comparison with Similar Compounds

α-Glucosidase Inhibition

Benzylamine-containing DTCs (IC₅₀: 12–45 µM) are more potent than PDTC derivatives (IC₅₀: 60–120 µM) . However, PDTCs act via a novel allosteric site near the enzyme's active pocket, enabling non-competitive inhibition—a mechanism absent in simpler DTCs .

LSD1 Inhibition

PDTC hybrids with tert-butoxy-carbonyl substituents (e.g., L6 ) achieve IC₅₀ values of 0.23 µM, whereas shortening the carbon linker between sulphonamide and DTC reduces activity by >80-fold .

Heavy Metal Chelation

Substituted PDTCs like N-methyl piperazine dithiocarbamate (MPD) and N-3-chlorophenyl PDTC (CPD) effectively mobilize lead (Pb) in intoxicated rats without depleting essential metals like Cu or Zn . Comparatively, classical chelators (e.g., EDTA) lack specificity, causing systemic toxicity.

Critical Structural Insights

  • Substituent Effects :
    • N-Pyrimidinyl or tert-butoxy-carbonyl groups on piperazine enhance enzyme inhibition .
    • Hydrophobic substituents (e.g., cyclohexyl) improve antiparasitic activity, while polar groups reduce efficacy .
  • Linker Length : Optimal carbon tethers (e.g., 3–4 atoms) between pharmacophores maximize target engagement .
  • Dithiocarbamate Necessity : Removal of the DTC moiety reduces activity by 2–10×, underscoring its role in metal chelation and enzyme inhibition .

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